6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound belonging to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the Friedel-Crafts acylation followed by reduction and halogenation steps . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the acylation and palladium on carbon (Pd/C) for the reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (Pd/C, H2), and nucleophiles (NaOCH3, KOtBu). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds. Substitution reactions can lead to the formation of various substituted tetrahydroisoquinolines.
Scientific Research Applications
6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the halogen substituents.
6-Chloro-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a chlorine atom but no fluorine.
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Another derivative with a fluorine atom but no chlorine.
Uniqueness
6-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
1956334-35-2 |
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Molecular Formula |
C9H10Cl2FN |
Molecular Weight |
222.08 g/mol |
IUPAC Name |
6-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-8-2-1-6-5-12-4-3-7(6)9(8)11;/h1-2,12H,3-5H2;1H |
InChI Key |
XIYRQYBOHUQUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)Cl)F.Cl |
Origin of Product |
United States |
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